4-(3-Chloropyridin-4-yl)butan-2-ol
Description
4-(3-Chloropyridin-4-yl)butan-2-ol is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a butanol chain at the 4-position. It is primarily used in research and industrial applications.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-(3-chloropyridin-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-7(12)2-3-8-4-5-11-6-9(8)10/h4-7,12H,2-3H2,1H3 |
InChI Key |
KZGRRTQTMYOUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=NC=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyridin-4-yl)butan-2-ol typically involves the reaction of 3-chloropyridine with butan-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropyridin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Amino or thio-substituted pyridines.
Scientific Research Applications
4-(3-Chloropyridin-4-yl)butan-2-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloropyridin-4-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyridine ring play crucial roles in binding to these targets, while the butanol chain may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopyridin-4-yl)butan-2-ol: Similar structure but with a bromine atom instead of chlorine.
4-(3-Fluoropyridin-4-yl)butan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
4-(3-Methylpyridin-4-yl)butan-2-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(3-Chloropyridin-4-yl)butan-2-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs with different substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
